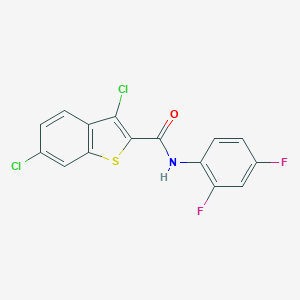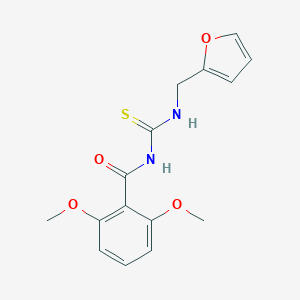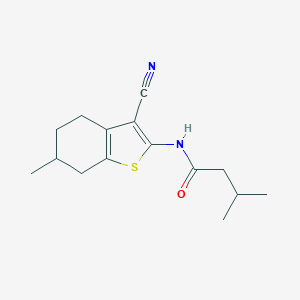![molecular formula C16H24N2O3 B278485 N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide, also known as IBMP-8a, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural plant alkaloid, ibogaine, which has been used traditionally in West Africa as a psychoactive substance. IBMP-8a has been found to have a range of interesting properties, including its ability to modulate the activity of certain neurotransmitters and receptors in the brain. In
Wirkmechanismus
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide acts on a number of different neurotransmitters and receptors in the brain, including the dopamine, serotonin, and opioid receptors. It has been found to modulate the activity of these receptors in a way that can have beneficial effects on various neurological and psychiatric disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which can have beneficial effects on neurological and psychiatric disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide is its ability to modulate the activity of various neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. However, one of the limitations of this compound is its relatively low potency compared to other compounds that have similar effects on neurotransmitters and receptors in the brain.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide. One area of interest is its potential use in the treatment of addiction. This compound has been found to modulate the activity of dopamine receptors in the brain, which are involved in the reward pathway that underlies addiction. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential future direction is the development of more potent derivatives of this compound that may have greater therapeutic potential.
Synthesemethoden
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide can be synthesized through a series of chemical reactions starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then further modified to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been studied extensively for its potential use in scientific research. One of the key areas of interest is its ability to modulate the activity of certain neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and anxiety. This compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N-[2-methoxy-4-(2-methylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-7-15(19)18-13-9-8-12(10-14(13)21-4)17-16(20)11(2)3/h8-11H,5-7H2,1-4H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
JSEGPZDDFJVATL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide](/img/structure/B278408.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)

![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)

![2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278429.png)